

Technical Support Center: Casting of Nickel-Titanium Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel titanium

Cat. No.: B1254497

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with cast nickel-titanium (NiTi) alloys. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common defects encountered during the casting process and offers strategies for their prevention.

Frequently Asked Questions (FAQs)

Category 1: Porosity Defects

Q1: What is porosity in the context of cast NiTi?

A1: Porosity refers to the presence of small, often microscopic, voids or cavities within the cast NiTi component.^[1] These voids can be caused by trapped gases or shrinkage during the solidification process and can compromise the material's mechanical properties, such as strength and fatigue resistance.^{[2][3]} There are three main types of porosity: gas porosity, shrinkage porosity, and microporosity.^[1]

Q2: What are the primary causes of gas porosity in NiTi castings?

A2: Gas porosity occurs when gases like nitrogen, oxygen, or hydrogen become trapped within the molten metal as it solidifies.^{[1][4]} Key causes include:

- **Gas Entrapment:** Pouring the molten metal too quickly or with excessive turbulence can trap gas within the casting.^[5]

- Contaminated Materials: Moisture or impurities in the mold material or the metal itself can release gas at high temperatures.[3][6]
- Inadequate Mold Venting: Poor mold design that doesn't allow gases to escape from the mold cavity can lead to trapped bubbles.[7][8]
- Melting Environment: Melting the alloy in an environment that is not a vacuum or under a protective flux can allow the molten metal to absorb atmospheric gases.[4]

Q3: How does shrinkage porosity form and how can it be prevented?

A3: Shrinkage porosity is a result of the volume contraction that occurs as the molten NiTi alloy cools and solidifies.[1][9] If there isn't enough molten metal to fill the spaces created by this contraction, voids will form.[2]

- Prevention Strategies:
 - Optimized Gating and Riser Design: Use risers (reservoirs of molten metal) to feed the casting as it shrinks.[2][4] Proper design of the gating system ensures a continuous flow of molten metal.[4]
 - Control Cooling Rates: Avoid rapid or uneven cooling, which can cause sections to solidify prematurely and cut off the supply of molten metal.[7][9] Using simulation software can help in designing molds for uniform cooling.[2]
 - Maintain Pouring Temperature: Ensure the pouring temperature is optimal to prevent premature solidification.[5][6]

Q4: I've observed microporosity in my cast NiTi sample. What could be the cause?

A4: Microporosity consists of very fine, microscopic voids that can negatively affect the mechanical properties and surface finish of the casting.[1] It is often caused by rapid solidification, which doesn't allow sufficient time for molten metal to feed the interdendritic regions as they shrink.[1] Controlling the cooling rate and ensuring a uniform temperature gradient during solidification can help minimize microporosity.[6]

Category 2: Metallurgical and Surface Defects

Q1: What is "alpha case" and why is it a concern for NiTi castings?

A1: Alpha case is a hard, brittle, oxygen-enriched layer that forms on the surface of titanium and its alloys when they are exposed to oxygen at elevated temperatures, such as during casting.^{[10][11][12]} This layer is detrimental because it can lead to the formation of microcracks, which significantly reduce the material's fatigue properties and overall performance.^[12] The reaction between the liquid titanium and the mold wall is a primary cause of alpha case formation in castings.^[10]

Q2: How can I prevent or remove the alpha case on my NiTi components?

A2: Preventing the formation of alpha case is the ideal approach.

- Prevention: Process the NiTi alloy in a very deep vacuum or an inert atmosphere to minimize contact with oxygen.^[12]
- Removal: If alpha case has already formed, it can be removed through subtractive methods like chemical milling or machining.^[12] An alternative method involves an electrochemical treatment in molten salts to deoxygenate the surface layer.^[12]

Q3: My casting has inclusions. What are they and how can I avoid them?

A3: Inclusions are foreign materials, such as oxides, nitrides, or particles from the mold or crucible, that become embedded within the cast metal.^{[13][14]} In NiTi, these can include titanium carbides or oxides.^[15] They act as stress concentrators and can weaken the final component.^[16]

- Prevention Strategies:
 - Use High-Purity Materials: Ensure the starting Ni and Ti are of high quality with minimal impurities.
 - Clean Melting Environment: Use clean crucibles and maintain a clean melting environment to prevent contamination.^{[13][17]}
 - Vacuum Melting: Employing vacuum melting techniques like Vacuum Induction Melting (VIM) or Vacuum Arc Remelting (VAR) can significantly reduce the size and number of

inclusions.[14]

- Proper Pouring Technique: Control pouring temperature and speed to minimize turbulence and prevent the entrapment of slag or dross.[5][6]

Q4: What causes cracks or hot tears in cast NiTi?

A4: Hot tears are cracks that form while the casting is still in a semi-solid state.[3][18] They are caused by thermal stresses that arise from uneven cooling and contraction.[7][17]

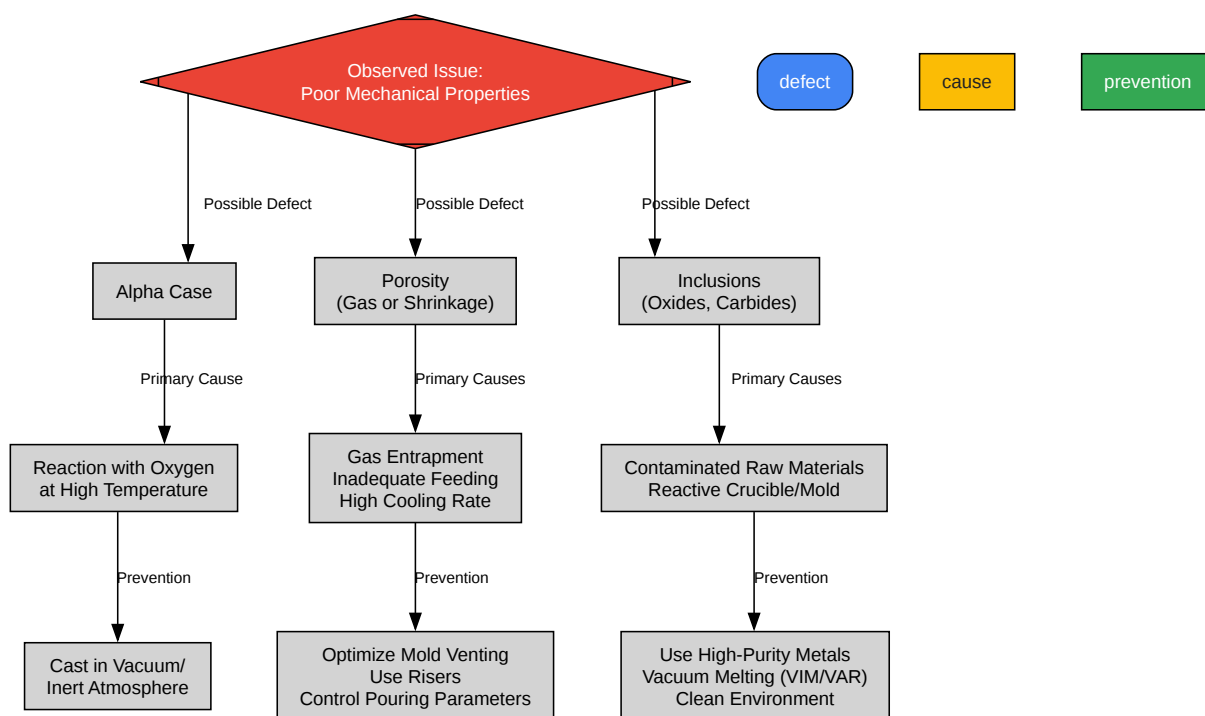
- Prevention Strategies:
 - Uniform Wall Thickness: Design the component with uniform wall thickness to promote consistent cooling.[5]
 - Control Cooling Rate: Implement a controlled cooling process to prevent large temperature gradients and stress concentrations.[7]
 - Mold Design: Ensure the mold design does not excessively constrain the casting as it cools and shrinks.[4]

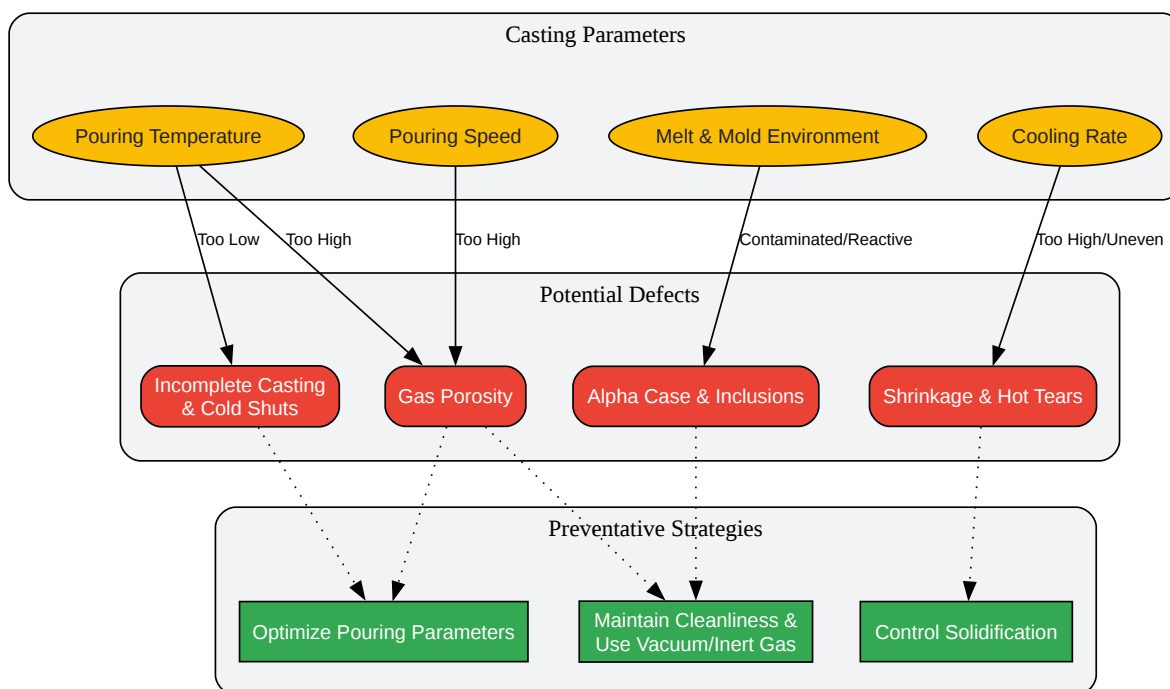
Troubleshooting Guides

This section provides logical workflows to diagnose and resolve common issues encountered during NiTi casting experiments.

Guide 1: Poor Mechanical Properties (e.g., Brittleness, Low Ductility)

If your cast NiTi component exhibits unexpected brittleness or fails under stress, it likely contains one or more defects. Follow this troubleshooting workflow to identify the root cause.





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- To cite this document: BenchChem. [Technical Support Center: Casting of Nickel-Titanium Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254497#common-defects-in-cast-nickel-titanium-and-their-prevention]

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